molecular formula C18H17N3O2S2 B1224370 2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole

2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole

Cat. No. B1224370
M. Wt: 371.5 g/mol
InChI Key: LNGCCBILHXCZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole is a sulfonamide.

Scientific Research Applications

Antibacterial Properties

  • Thiazole derivatives, including those with pyrrolidinone, thiazole, and pyrrole fragments, have shown significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli (Sapijanskaitė-Banevič et al., 2020).
  • Thiazole-based pyrrolidine derivatives have been synthesized with notable antibacterial activities and evaluated for their minimal toxicity on healthy mammalian cells (Kocabaş et al., 2021).

Anticancer Activity

  • Some thiazole derivatives, including those with pyridine moieties, have shown promising anticancer activity against various cancer cell lines (Gomha et al., 2015).
  • Novel pyridine-thiazole hybrid molecules exhibited significant antiproliferative activity against various cancer cell lines, showing potential as anticancer agents (Ivasechko et al., 2022).

Corrosion Inhibition

  • Thiazole-based pyridine derivatives have been used as corrosion inhibitors for mild steel, showing high inhibition efficiency and suggesting their utility in protecting metal surfaces (Chaitra et al., 2016).

Miscellaneous Applications

  • The compound has been studied for its potential as an adenosine receptor pharmacophore, suggesting applications in treating asthma and COPD (Expert Opinion on Therapeutic Patents, 2000).
  • 2-Pyridylthiazole derivatives have been developed as ratiometric fluorescent sensors for Fe(III), indicating potential uses in chemical sensing technologies (Wang et al., 2016).

properties

Product Name

2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-pyridin-3-yl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C18H17N3O2S2/c22-25(23,21-10-1-2-11-21)16-7-5-14(6-8-16)17-13-24-18(20-17)15-4-3-9-19-12-15/h3-9,12-13H,1-2,10-11H2

InChI Key

LNGCCBILHXCZLI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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